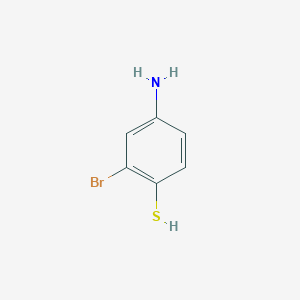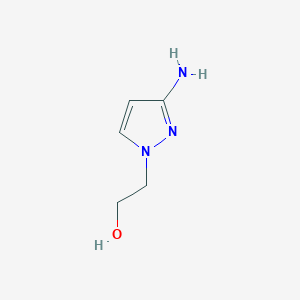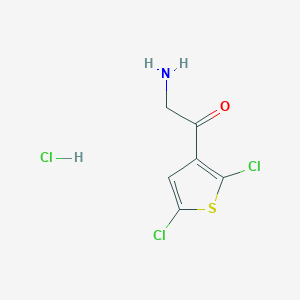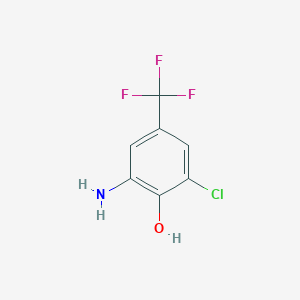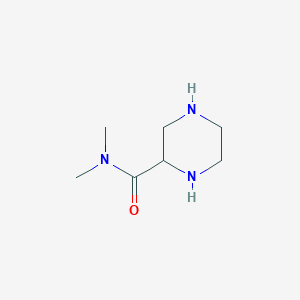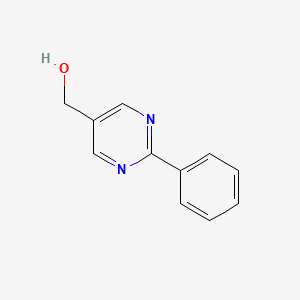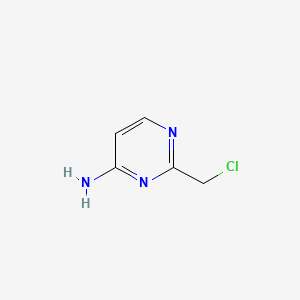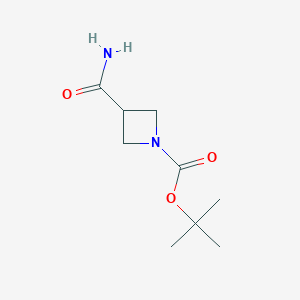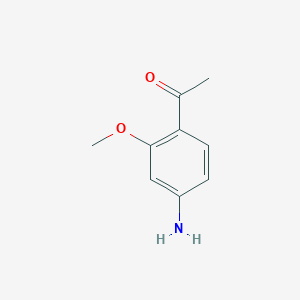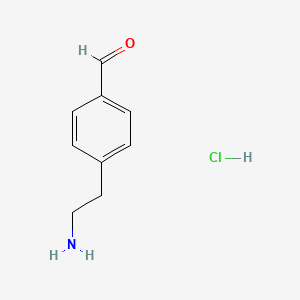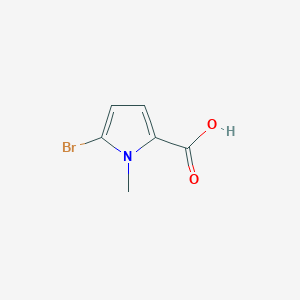
5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid" is a brominated pyrrole derivative with a carboxylic acid functional group. Pyrrole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and potential anticancer properties. The presence of a bromine atom and a carboxylic acid group in the molecule suggests that it could be a useful intermediate in the synthesis of more complex molecules with potential pharmacological applications.
Synthesis Analysis
The synthesis of brominated pyrrole derivatives can be complex, involving multiple steps and regioselective reactions. For example, the synthesis of related compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by regioselective methoxylation and bromination steps to yield the desired product . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves N1-arylation and conversion to diethylamide, highlighting the complexity of such synthetic routes .
Molecular Structure Analysis
The molecular structure of brominated pyrrole derivatives can be characterized by spectroscopic methods such as FT-IR, NMR, and X-ray crystallography. For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single crystal X-ray diffraction, revealing details about bond lengths, angles, and crystal packing . These structural analyses are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Brominated pyrrole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For example, the bromine atom can act as a good leaving group in nucleophilic substitution reactions, while the carboxylic acid group can be involved in esterification or amide formation reactions. The synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester from p-bromoaniline is an example of such reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrrole derivatives, such as solubility, melting point, and acidity, can be influenced by the substituents on the pyrrole ring. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined to understand their acidity, which is an important property for biological activity . Additionally, the presence of bromine can increase the density and molecular weight of the compound, affecting its physical properties.
Applications De Recherche Scientifique
1. General Information “5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 865186-82-9 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . Its molecular weight is 204.02 .
2. Field of Application: Organic Chemistry Pyrrole derivatives, such as “5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid”, are versatile heterocyclic moieties exhibiting a wide range of pharmacological actions with high therapeutic value . They are fundamental building blocks for many biologically active molecules and have gathered significant attention in the fields of medicinal and organic chemistry .
3. Method of Application There are various conventional as well as modern approaches to acquiring a series of pyrrole scaffolds . These methods include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives . Special emphasis is given to the use of green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles .
4. Results and Outcomes The synthesis of pyrroles has been a crucial area for research . Among all, the reactions catalysed by proline, copper oxides, and oxones have been shown to be the most effective synthetic route for pyrrole derivatives at mild reaction conditions and with excellent yields .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-1-methylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-8-4(6(9)10)2-3-5(8)7/h2-3H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYXJNNPHVMPDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615580 |
Source


|
| Record name | 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
865186-82-9 |
Source


|
| Record name | 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

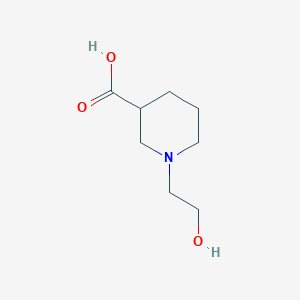

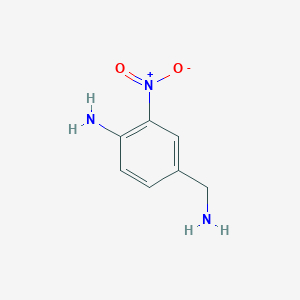
![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)
